Isoxazolo[5,4-d]pyrimidin-3-amine
Overview
Description
Isoxazolo[5,4-d]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoxazole and pyrimidine rings, which contribute to its diverse biological activities. Researchers have explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aryl-5-aminoisoxazole-4-carboxamides with triethyl orthoformate, leading to the formation of aryl-isoxazolo[5,4-d]pyrimidin-4-ones . This process is often carried out under mild conditions, making it efficient and scalable.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Its unique chemical properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine . This inhibition can modulate the immune response, making it a potential therapeutic agent for cancer and other diseases.
Comparison with Similar Compounds
Isoxazolo[5,4-d]pyrimidin-3-amine can be compared with other heterocyclic compounds such as:
Isoxazolo[5,4-d]pyrimidin-4-one: Similar in structure but with different functional groups, leading to varied biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
The uniqueness of this compound lies in its specific interactions with biological targets and its versatility in chemical reactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1,2]oxazolo[5,4-d]pyrimidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H2,6,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REINGZOTPYBONL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NOC2=NC=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314966-39-6 | |
Record name | [1,2]oxazolo[5,4-d]pyrimidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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